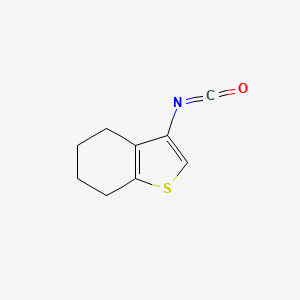

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

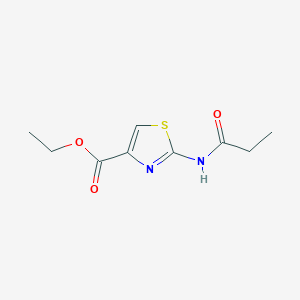

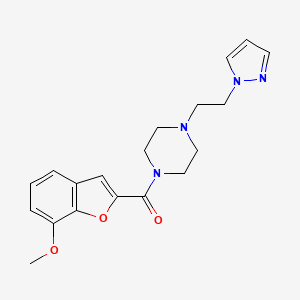

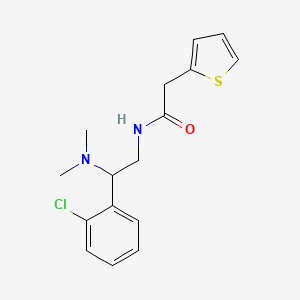

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is an active pharmaceutical intermediate . It has a molecular formula of C9H9NOS and a molecular weight of 179.24.

Synthesis Analysis

The synthesis of related compounds has been carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC). The determination of related impurities was done by HPLC .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 .Chemical Reactions Analysis

The reactivity of related products towards some chemical reagents has been studied to afford new heterocyclic derivatives . For example, the reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate gave oxobutanamide derivatives .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Charge Carrier Mobility

One significant area of research involving benzothiophene derivatives like 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is in the field of organic electronics. A study by Tsutsui et al. (2016) examined the structural and electronic properties of four isomers of didodecyl[1]benzothieno[3,2-b][1]benzothiophene, revealing the impact of molecular packing on charge carrier transport. This research indicated an unprecedented high average interfacial mobility, promising advancements in organic electronics Tsutsui et al., 2016.

Synthetic Chemistry Innovations

In synthetic chemistry, benzothiophenes serve as heterocyclic constituents for various important molecules. A study by Shrives et al. (2017) demonstrated a novel precursor approach for C3-functionalized benzothiophenes, using benzothiophene S-oxides and achieving complete regioselectivity under metal-free conditions. This method marks a significant advancement in the efficient construction of molecules with potential applications in addressing modern medical challenges Shrives et al., 2017.

Materials Science and Heterocyclic Derivatives

The development of novel approaches to benzothiophene derivatives is crucial for materials science. Research by Gabriele et al. (2011) outlined methods based on heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, offering pathways to (E)-2-(1-alkenyl)benzothiophenes and 2-alkoxymethylbenzothiophenes. These derivatives have potential applications in creating new materials with specialized properties Gabriele et al., 2011.

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYVUJLLUPXCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)N=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[Methyl({1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl})amino]pyridine-3-carbonitrile](/img/structure/B2768129.png)

![2-(4-Chlorophenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B2768130.png)

![3-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2768134.png)

![N-(3-chlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768136.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B2768137.png)

![1-(4-Chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2768139.png)

![3-(pyridin-2-yloxy)-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768146.png)

![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-propylpentanamide](/img/structure/B2768147.png)